molecular formula C13H9BrN2 B8216525 1-(3-Bromophenyl)-1H-benzo[d]imidazole

1-(3-Bromophenyl)-1H-benzo[d]imidazole

Cat. No.: B8216525
M. Wt: 273.13 g/mol
InChI Key: IYETZQWUKMPUDQ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-1H-benzo[d]imidazole (CAS 1352226-51-7) is a high-purity benzimidazole derivative of significant interest in advanced materials and pharmaceutical research. With a molecular formula of C13H9BrN2 and a molecular weight of 273.13 g/mol, this compound features a bromophenyl substituent, which makes it a valuable building block in organic synthesis and metal-catalyzed cross-coupling reactions . The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its role in various biologically active molecules . This specific compound serves as a key intermediate in the development of novel organic electronic materials and for creating pharmacologically relevant molecules, including antifungal agents and other therapeutics that leverage the imidazole pharmacophore . It is characterized by a purity of 97% and requires careful handling, as it may cause skin and eye irritation or respiratory discomfort . This product is intended for Research Use Only and is strictly not for human or veterinary diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

1-(3-bromophenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-10-4-3-5-11(8-10)16-9-15-12-6-1-2-7-13(12)16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYETZQWUKMPUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Substitution-Cyclization Protocol

The synthesis begins with the condensation of o-phenylenediamine derivatives with 3-bromophenyl precursors. For example, 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde undergoes Stobbe condensation with diethyl succinate in the presence of potassium tert-butoxide, yielding a conjugated dienoate intermediate. Subsequent cyclization under acidic conditions forms the benzimidazole core. Key reaction parameters include:

  • Solvent selection : Methanol or ethanol preferred for solubility and safety.

  • Temperature : Optimized at 50–55°C to balance reaction rate and byproduct formation.

  • Base : Potassium tert-butoxide or sodium ethoxide for efficient deprotonation.

A representative synthesis from the patent produced 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid in 78% yield after recrystallization.

Table 1: Representative Reaction Conditions and Yields from Patent WO2015005615A1

Starting MaterialReagentSolventTemperatureYield (%)
1-Benzyl-2-methylimidazole-5-carbaldehydeDiethyl succinateEthanol50°C78
N-BenzylpivalimidamideHCl (gaseous)Methanol45°C82
(E)-4-(1-Benzyl-2-methylimidazol-5-yl)-3-ethoxycarbonylbut-3-enoic acidAcetic anhydrideCH₂Cl₂25°C85

Visible Light-Mediated One-Pot Synthesis

A groundbreaking method reported in Nature (2025) enables the synthesis of N-substituted benzimidazoles, including this compound, via a photocatalyst-free, one-pot protocol. This approach combines three steps:

  • N-substitution of o-phenylenediamine with 3-bromophenyl isothiocyanate.

  • Thiourea formation under aqueous conditions.

  • Visible light-induced cyclodesulfurization to finalize the benzimidazole ring.

Reaction Optimization and Mechanistic Insights

The method achieves up to 92% yield across 69 substrates, with the following advantages:

  • Solvent system : Ethanol/water (4:1) reduces toxicity compared to traditional organic solvents.

  • Light source : Blue LEDs (450 nm) drive the cyclodesulfurization without requiring photocatalysts.

  • Scalability : Demonstrated at gram-scale with minimal yield drop (≤5%).

Control experiments confirmed a radical-mediated pathway, as evidenced by inhibited yields in the presence of TEMPO (a radical scavenger).

Table 2: Key Parameters for Visible Light-Mediated Synthesis

ParameterOptimal ValueImpact on Yield
Light wavelength450 nm+25% vs. dark
Solvent (ethanol/water ratio)4:1Maximizes solubility
Reaction time12 hours92% yield
Temperature25°C (ambient)No thermal degradation

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

  • Traditional method : Higher yields (78–85%) but requires multiple purification steps.

  • One-pot method : Streamlined workflow (92% yield) with greener solvent systems.

Analytical Characterization

Spectroscopic Validation

Both methods validate product identity via 1H^1 \text{H}-NMR. For example:

  • This compound :
    1H^1 \text{H}-NMR (400 MHz, DMSO-d₆): δ 8.10 (s, 1H), 7.61 (s, 1H), 7.40–7.15 (m, 5H), 5.59 (m, 2H).

Purity Assessment

HPLC analyses from the patent show ≥97% purity after recrystallization, while the Nature method achieves ≥95% purity without chromatography.

Applications and Derivatives

The compound serves as an intermediate for:

  • Antibacterial agents : Functionalization at the 2-position enhances microbial targeting.

  • TRPC5 inhibitors : N-substituted derivatives show promise in neurological therapeutics .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed:

  • Substituted benzimidazoles with various functional groups.
  • Oxidized or reduced derivatives of the parent compound.
  • Cyclized products with enhanced biological activity.

Scientific Research Applications

Anticancer Activity

1-(3-Bromophenyl)-1H-benzo[d]imidazole has shown promising anticancer properties. Recent studies have demonstrated its efficacy as a potent inhibitor of the protein Pin1, which is implicated in cancer progression. For instance, a study reported that derivatives of benzimidazole, including those similar to this compound, exhibited significant antiproliferative activity against human prostate cancer cells (PC-3) with IC50 values indicating moderate effectiveness . The presence of the bromine atom in this compound is believed to enhance its interaction with biological targets through halogen bonding, contributing to its inhibitory action against cancer cell growth .

Antiviral Activity

The antiviral potential of benzimidazole derivatives has been extensively investigated. Compounds similar to this compound have been synthesized and tested against various viral strains, including HIV and herpes simplex virus. For example, certain derivatives have demonstrated significant activity as reverse transcriptase inhibitors against HIV-1 with low IC50 values . This suggests that this compound may also possess similar antiviral properties worthy of further exploration.

Case Study 1: Pin1 Inhibition

A detailed study focused on a series of benzimidazole derivatives, including this compound, evaluated their ability to inhibit Pin1. The research highlighted that compounds with bromine substitutions exhibited superior inhibitory effects compared to other derivatives, showcasing their potential as therapeutic agents in cancer treatment .

Case Study 2: Antiviral Properties

Another investigation into the antiviral properties of benzimidazole derivatives revealed that compounds structurally related to this compound effectively inhibited HIV replication in vitro. The study emphasized the importance of structural modifications for enhancing antiviral activity, suggesting that further optimization could lead to more potent agents against viral infections .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureIC50 Value (μM)Reference
Pin1 Inhibition1-(3-Bromophenyl)-...0.64
Antiviral (HIV)Benzimidazole Derivatives0.386 × 10^-5
AntiproliferativeSimilar DerivativesModerate

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Position of Bromine : Bromine at N1 (vs. C2) reduces steric hindrance in biological interactions while maintaining electronic effects .
  • Heterocyclic Substituents : Thiophene or furan groups enhance antimicrobial and antiviral activities by facilitating π-π stacking or hydrogen bonding .
  • Alkyl/Aryl Groups : Bulky substituents like dibenzothiophene improve thermal stability in materials, whereas alkoxymethyl groups enhance solubility and pharmacokinetics .

Antifungal Activity

  • This compound: Limited direct data, but bromophenyl derivatives generally exhibit moderate antifungal activity due to halogen interactions with fungal enzymes .
  • 5a (2-Methyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole) : Superior activity against azole-resistant strains (MIC: <1 µg/mL) due to methyl groups enhancing membrane permeability .
  • L3 (Thiophene-substituted benzimidazole) : Inhibits Candida albicans via thiophene-mediated disruption of ergosterol biosynthesis .

Anticancer and Enzyme Inhibition

  • This compound : Demonstrated Pin1 inhibitory activity (IC50: ~10 µM) in structural analogs, likely via bromine’s halogen bonding with catalytic sites .
  • Compound 13b (Thiazole-carboxylic acid derivative) : Enhanced Pin1 inhibition (IC50: 2.5 µM) due to additional hydrogen bonding from the carboxylic group .

Contradictions :

  • Bromophenyl derivatives synthesized via C–H activation show lower yields (53%) compared to conventional methods (78%) but offer better step economy .
  • Green synthesis (water solvent) achieves higher yields for heterocyclic derivatives than organic-phase reactions .

Biological Activity

1-(3-Bromophenyl)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. Benzimidazoles are known for their therapeutic potential in various medical fields, including oncology, infectious diseases, and metabolic disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against different biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C13H9BrN2
  • Molecular Weight : 273.13 g/mol
  • CAS Number : 22117169

This compound features a bromine atom at the 3-position of the phenyl ring, which influences its biological properties and interactions.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of benzimidazole derivatives on cancer cell lines. For instance, compounds structurally similar to this compound have shown significant inhibitory effects on prostate cancer cells (PC-3) with IC50 values ranging from 9.89 to 28.57 μM . The presence of halogen substituents, such as bromine, enhances the inhibitory activity due to improved interaction with biological targets.

CompoundCell LineIC50 (μM)
This compoundPC-39.89 - 28.57
Compound 6hPC-30.64
Compound 13gPC-30.37

Enzyme Inhibition

The compound has been studied for its potential as a Pin1 inhibitor, a target in cancer therapy. The SAR studies indicate that substituents like bromine significantly enhance inhibitory activity against Pin1, with optimal compounds showing IC50 values as low as 0.37 μM . The mechanism likely involves the formation of hydrogen bonds between the halogen and amino acid residues in the enzyme.

Antimicrobial Activity

Benzimidazole derivatives exhibit notable antimicrobial properties. Research indicates that compounds with halogen substitutions demonstrate enhanced antibacterial and antifungal activities against various pathogens. For example, compounds related to this compound have shown effective inhibition against Gram-positive and Gram-negative bacteria .

PathogenMIC (mg/mL)
S. aureus0.0039 - 0.025
E. coli0.0195 - 0.039

Case Study: Anticancer Activity

A study conducted on a series of benzimidazole derivatives revealed that those with bromine substitutions exhibited superior anticancer properties compared to their non-brominated counterparts . The study synthesized multiple derivatives and tested them against human prostate cancer cells, demonstrating that structural modifications significantly impacted their biological activity.

Case Study: Antimicrobial Efficacy

In another investigation focusing on antimicrobial efficacy, a range of benzimidazole derivatives were assessed for their ability to inhibit bacterial growth. The results indicated that halogenated compounds like this compound had lower MIC values against resistant strains of bacteria such as E. coli and S. aureus .

Q & A

Q. What are the common synthetic routes for 1-(3-Bromophenyl)-1H-benzo[d]imidazole, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with 3-bromobenzaldehyde under acidic conditions. Optimization strategies include:
  • Catalyst Choice : Nano SiO₂ enhances reaction efficiency by reducing reaction time and improving yields (e.g., 72–87% yields for analogous benzimidazoles) .
  • Solvent Systems : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, while bases like K₂CO₃ facilitate deprotonation .
  • Temperature Control : Reactions often proceed at 80–140°C, with microwave-assisted synthesis reducing time (e.g., 5 days → 2–4 hours for similar compounds) .
  • Purification : Flash chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How are structural and electronic properties of this compound characterized experimentally?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.1 ppm, with imidazole protons at δ 7.8–8.1 ppm (e.g., 1-(2-Bromophenyl)-7-chloro-1H-benzo[d]imidazole in ).
  • ¹³C NMR : Benzimidazole carbons resonate at δ 115–150 ppm, with C-Br at δ 120–130 ppm .
  • Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]+ at m/z 306.9632 for brominated analogs) .
  • X-ray Crystallography : Resolves π-stacking interactions in solid-state structures of derivatives .

Advanced Research Questions

Q. How do DFT calculations predict the nonlinear optical (NLO) properties of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level is used to:
  • Calculate Hyperpolarizability (β) : Bromine’s electron-withdrawing effect enhances β values (e.g., β = 1.32 × 10⁻³⁰ esu for 3-(3-bromophenyl)-1-imidazol-1-yl-propenone) .
  • Analyze Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.2 eV) correlate with charge transfer efficiency .
  • Validate Experimentally : UV-Vis spectra (λmax ~280–320 nm) align with TD-DFT-predicted electronic transitions .

Q. What contradictions exist in the antimicrobial activity of halogenated benzimidazoles, and how can they be resolved?

  • Methodological Answer :
  • Contradiction : Brominated derivatives show variable MIC values against S. aureus (e.g., 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzo[d]imidazole: MIC = 8 μg/mL vs. 32 μg/mL for chlorinated analogs) .
  • Resolution Strategies :
  • Lipophilicity Analysis : LogP values (e.g., ~3.5 for bromo vs. ~2.8 for chloro) influence membrane permeability .
  • Docking Studies : Bromine’s van der Waals interactions with bacterial enzyme active sites (e.g., DNA gyrase) improve binding affinity .

Q. How do structural modifications at the 2-position of the benzimidazole core affect cytotoxicity in cancer cell lines?

  • Methodological Answer :
  • Thioether vs. Alkyl Substituents :
  • 2-(Benzylthio)-1H-benzo[d]imidazole derivatives exhibit IC₅₀ = 12–18 μM in HeLa cells due to thiol-mediated ROS generation .
  • 2-Methyl analogs show reduced activity (IC₅₀ >50 μM), highlighting the importance of sulfur .
  • Metal Complexation : Cu(II) or Pt(II) complexes of 2-arylbenzimidazoles enhance DNA intercalation, reducing IC₅₀ by 40–60% .

Key Recommendations for Researchers

  • Synthesis : Prioritize nano SiO₂ catalysis for eco-friendly, high-yield protocols.
  • Characterization : Combine NMR, HRMS, and XRD for unambiguous structural confirmation.
  • Advanced Applications : Explore bromine’s role in NLO materials and antibacterial SAR.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Bromophenyl)-1H-benzo[d]imidazole
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1-(3-Bromophenyl)-1H-benzo[d]imidazole

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